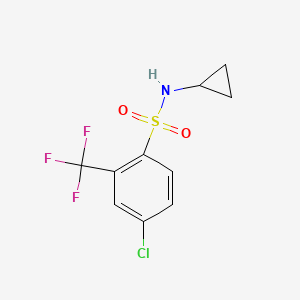
1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a hydroxy-methylbutyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Fluoroaniline is reacted with an appropriate isocyanate derivative in the presence of a catalyst.
Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of the urea linkage.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxy-methylbutyl group contributes to its overall stability and solubility. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-hydroxy-2-methylbutyl)urea
- 1-(4-Bromophenyl)-3-(2-hydroxy-2-methylbutyl)urea
- 1-(4-Methylphenyl)-3-(2-hydroxy-2-methylbutyl)urea
Uniqueness
1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. The fluorine atom’s electronegativity can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C12H17FN2O2 |
|---|---|
分子量 |
240.27 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea |
InChI |
InChI=1S/C12H17FN2O2/c1-3-12(2,17)8-14-11(16)15-10-6-4-9(13)5-7-10/h4-7,17H,3,8H2,1-2H3,(H2,14,15,16) |
InChIキー |
ANACZSRNDFAPNT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CNC(=O)NC1=CC=C(C=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
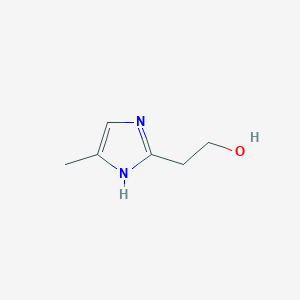

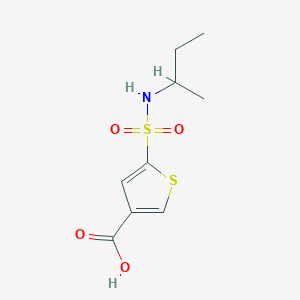

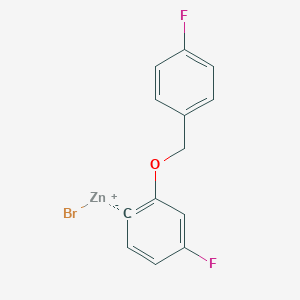
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)

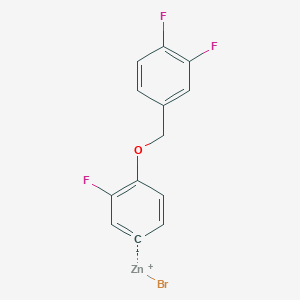
![n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
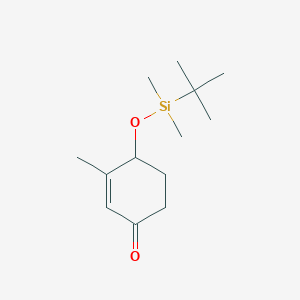
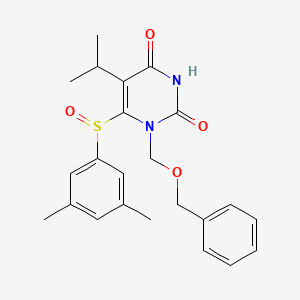
![3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
